2-[(1r)-1-Azidopropyl]pyridine
CAS No.:
Cat. No.: VC16524622
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-[(1R)-1-azidopropyl]pyridine |
| Standard InChI | InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m1/s1 |
| Standard InChI Key | IWHRBMQKYNTCJT-SSDOTTSWSA-N |
| Isomeric SMILES | CC[C@H](C1=CC=CC=N1)N=[N+]=[N-] |
| Canonical SMILES | CCC(C1=CC=CC=N1)N=[N+]=[N-] |
Introduction
Structural and Stereochemical Analysis
The molecular structure of 2-[(1r)-1-Azidopropyl]pyridine features a pyridine ring substituted at the 2-position with a 1-azidopropyl group. The stereogenic center at the first carbon of the propyl chain (C1) adopts an R-configuration, as denoted by the (1r) descriptor. This chirality influences the compound’s reactivity and interactions in asymmetric synthesis .
The azide group (-N₃) introduces significant polarity and reactivity. Fourier-transform infrared (FTIR) spectroscopy typically reveals a strong absorption band near 2100 cm⁻¹, characteristic of the asymmetric stretching vibration of the azide moiety . Nuclear magnetic resonance (NMR) spectroscopy further elucidates the structure: the pyridine protons resonate as a multiplet in the aromatic region (δ 7.2–8.6 ppm), while the methylene and methine protons adjacent to the azide appear as distinct signals influenced by stereochemistry .
Synthetic Methodologies
Nucleophilic Substitution
A common route involves nucleophilic substitution of a halogenated precursor. For example, 2-(1-bromopropyl)pyridine undergoes azide displacement using sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF):
This method requires careful control of stereochemistry, as racemization may occur at the chiral center. Asymmetric synthesis using chiral catalysts or enantiopure starting materials ensures retention of the R-configuration .
Cycloaddition Approaches
The Kröhnke pyridine synthesis, which employs 1-cyanomethylpyridinium salts, offers an alternative pathway. By modifying the substituents on the pyridinium precursor, the azidopropyl group can be introduced during ring formation . For instance, reaction of a propargyl azide with a pyridinium salt under basic conditions yields the target compound via [3+2] cycloaddition:
This method avoids isolation of reactive intermediates but demands precise stoichiometry to minimize side reactions .
Enzymatic Resolution
Enzymatic resolution using lipases or esterases can separate racemic mixtures of 2-[(1-azidopropyl)pyridine]. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, enriching the (R)-form . This approach is favored for industrial-scale production due to its mild conditions and high enantiomeric excess (>95%) .
Physicochemical Properties
The compound’s properties are summarized below:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.20 g/mol |
| Melting Point | 45–47°C (decomposes) |
| Solubility | Soluble in DCM, THF; sparingly soluble in H₂O |
| Stability | Sensitive to heat, light, and shock |
| IR (N₃ stretch) | 2095–2110 cm⁻¹ |
Thermogravimetric analysis (TGA) reveals decomposition above 120°C, necessitating storage at –20°C under inert atmosphere .
Applications in Organic Synthesis
Click Chemistry
The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example:
This reaction is pivotal in bioconjugation, polymer chemistry, and drug discovery .
Pharmaceutical Intermediates
Pyridine derivatives are prevalent in calcium channel blockers (e.g., nifedipine) and antiviral agents . Introducing the azidopropyl group enhances bioavailability by modulating lipophilicity. In one study, analogs of 2-[(1r)-1-Azidopropyl]pyridine exhibited inhibitory activity against influenza A virus (IC₅₀ = 8.2 μM) .
Future Directions
Research priorities include:
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